molecular formula C10H7BrN2O2 B578805 4-Amino-8-bromoquinoline-3-carboxylic acid CAS No. 1242260-58-7

4-Amino-8-bromoquinoline-3-carboxylic acid

Cat. No.: B578805
CAS No.: 1242260-58-7
M. Wt: 267.082
InChI Key: WUNUCIAEGKMVOE-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Nucleus as a Versatile Heterocyclic Scaffold in Chemical Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged heterocyclic scaffold in chemical research, particularly in medicinal chemistry. niscpr.res.in First isolated from coal tar in 1834, this nitrogen-containing aromatic compound has since been identified as the core of numerous natural products, most notably the Cinchona alkaloids like quinine, a historically significant antimalarial agent. niscpr.res.in The versatility of the quinoline nucleus stems from its rigid, planar structure and the presence of the nitrogen atom, which imparts unique electronic properties and potential for hydrogen bonding. These features allow for a wide array of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse biological activities. niscpr.res.innih.gov

Strategic Significance of the 3-Carboxylic Acid Moiety

The incorporation of a carboxylic acid group at the 3-position of the quinoline ring is of strategic importance in the development of biologically active molecules. This functional group can act as a crucial pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. nih.gov The acidic nature of the carboxyl group also influences the pharmacokinetic properties of the molecule, such as its solubility and ability to cross biological membranes. Furthermore, the 3-carboxylic acid moiety serves as a versatile synthetic handle, allowing for the facile preparation of a variety of derivatives, including esters, amides, and other functional groups, thereby enabling the fine-tuning of a compound's properties. mdpi.com

Impact of Amino and Halogen Substituents on Quinoline System Reactivity and Properties

The introduction of amino and halogen substituents onto the quinoline framework significantly modulates its electronic and steric properties, thereby influencing its reactivity and biological activity. An amino group, being an electron-donating group, generally increases the electron density of the quinoline ring system, which can affect its reactivity in electrophilic substitution reactions and its interaction with biological macromolecules. nih.gov

Contextualization of 4-Amino-8-bromoquinoline-3-carboxylic acid within Quinoline Chemistry

Within the broad family of quinoline derivatives, this compound emerges as a molecule with a specific and potentially significant substitution pattern. The presence of the 4-amino group, the 8-bromo substituent, and the 3-carboxylic acid moiety on the quinoline scaffold suggests a compound designed with purpose. The combination of an electron-donating amino group and an electron-withdrawing bromine atom at distinct positions, coupled with the versatile carboxylic acid handle, makes this compound a valuable intermediate in organic synthesis and a potential candidate for biological investigation.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies in quinoline chemistry. A plausible route is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline (B41778) with a malonic acid derivative, followed by cyclization. wikipedia.org In the case of this compound, the likely precursor would be its ethyl ester, ethyl 4-amino-8-bromoquinoline-3-carboxylate. The synthesis would commence with 2-bromoaniline (B46623) and diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring. The final step would be the hydrolysis of the resulting ethyl ester to the desired carboxylic acid. nih.govwikipedia.org

Below is a table summarizing the key functional groups of the title compound and their general impact on the quinoline system.

Functional GroupPositionGeneral Impact on Quinoline System
Amino4Electron-donating, increases electron density, potential for hydrogen bonding.
Bromo8Electron-withdrawing (inductive), electron-donating (resonance), influences lipophilicity.
Carboxylic Acid3Pharmacophoric group, synthetic handle, influences pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-8-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNUCIAEGKMVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677882
Record name 4-Amino-8-bromoquinoline-3-carboxylic acid
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Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-58-7
Record name 4-Amino-8-bromo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242260-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-8-bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 8 Bromoquinoline 3 Carboxylic Acid

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 4-Amino-8-bromoquinoline-3-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the amine protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and bromo substituents.

The aromatic region would likely show signals for H-2, H-5, H-6, and H-7. The H-2 proton, being adjacent to the nitrogen atom and the carboxylic acid group, is expected to be the most deshielded and appear at the lowest field. The protons on the bromo-substituted ring (H-5, H-6, H-7) would exhibit a coupling pattern influenced by their relative positions. The amino group protons (–NH₂) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The carboxylic acid proton (–COOH) is expected to be a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.5 - 8.8 s -
H-5 7.8 - 8.1 d 7.5 - 8.5
H-6 7.2 - 7.5 t 7.5 - 8.5
H-7 7.6 - 7.9 d 7.5 - 8.5
-NH₂ 5.0 - 7.0 br s -
-COOH 12.0 - 14.0 br s -

Note: These are estimated values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms in the quinoline ring system and the carboxylic acid carbon. The chemical shifts will be influenced by the nature of the substituents. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The carbons attached to the bromine (C-8) and nitrogen (C-4) atoms will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 145 - 150
C-3 110 - 115
C-4 150 - 155
C-4a 120 - 125
C-5 125 - 130
C-6 128 - 132
C-7 122 - 126
C-8 115 - 120
C-8a 140 - 145
-COOH 165 - 170

Note: These are estimated values and may vary based on the solvent and experimental conditions.

To confirm the assignments from the 1D NMR spectra, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent aromatic protons (H-5, H-6, and H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-3, C-4, C-4a, C-8, C-8a, and the carboxylic carbon) by observing their long-range correlations with nearby protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the precise molecular mass of this compound, allowing for the determination of its elemental formula (C₁₀H₇BrN₂O₂). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pathway would likely involve the initial loss of small molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). A prominent fragmentation would be the loss of the carboxylic acid group (–COOH). Further fragmentation of the quinoline ring structure would also be observed.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z ([M+H]⁺) for C₁₀H₈BrN₂O₂⁺
[M(⁷⁹Br)+H]⁺ 266.9818

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the carboxylic acid would give a strong absorption band around 1700 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the quinoline ring would be found in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

The Raman spectrum would also exhibit bands corresponding to these vibrations, with the aromatic ring vibrations often being particularly strong.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Carboxylic Acid O-H Stretching 2500 - 3300 (broad)
Amine N-H Stretching 3300 - 3500
Carboxylic Acid C=O Stretching 1680 - 1720
Aromatic C=C/C=N Stretching 1500 - 1620
C-N Stretching 1250 - 1350

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles.

It would be expected that the quinoline ring system is largely planar. The analysis would also show the conformation of the carboxylic acid group relative to the ring. Furthermore, the crystal packing would likely be dominated by intermolecular hydrogen bonding interactions involving the carboxylic acid groups (forming dimers) and the amino groups, as well as potential π-π stacking interactions between the quinoline rings.

Reactivity Profiles and Chemical Transformations of 4 Amino 8 Bromoquinoline 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the quinoline (B57606) ring is a key site for chemical modification, enabling the synthesis of various derivatives such as esters and amides. Furthermore, this group can be removed through decarboxylation reactions.

Esterification and Amidation Reactions

The carboxylic acid moiety of 4-amino-8-bromoquinoline-3-carboxylic acid can be readily converted into its corresponding esters and amides through various established synthetic protocols.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol, such as ethanol (B145695) or methanol, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chembuyersguide.com The ethyl ester, ethyl 4-amino-8-bromoquinoline-3-carboxylate, is a known derivative of the parent compound. sigmaaldrich.comchemspider.com While specific reaction conditions for the esterification of this compound are not widely reported, a general procedure would involve refluxing the acid in the desired alcohol with a catalyst. theclinivex.com

Amidation: The synthesis of amides from this compound can be accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation under milder conditions. google.com Another approach involves the use of borate (B1201080) esters, like B(OCH₂CF₃)₃, or titanium tetrafluoride (TiF₄) as catalysts for direct amidation. chemicalbook.comavantorsciences.com

Table 1: Illustrative Esterification and Amidation Reactions

Product NameReactantsIllustrative Reagents/Conditions
Ethyl 4-amino-8-bromoquinoline-3-carboxylateThis compound, EthanolH₂SO₄ (cat.), Reflux
N-Benzyl-4-amino-8-bromoquinoline-3-carboxamideThis compound, Benzylamine1. SOCl₂, Reflux; 2. Et₃N
N-(4-Methoxyphenyl)-4-amino-8-bromoquinoline-3-carboxamideThis compound, p-AnisidineEDC, HOBt, DMF

This table is for illustrative purposes, showing plausible reaction products and conditions based on general organic synthesis principles.

Decarboxylation Reactions

Reactions at the Primary Amino Group

The primary amino group at the 4-position is a nucleophilic center and can undergo a variety of reactions, including N-alkylation, N-acylation, and diazotization followed by subsequent transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amino group can be alkylated by reaction with alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), provides a more controlled method for the synthesis of secondary amines.

N-Acylation: N-acylation of the 4-amino group can be readily achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. This reaction leads to the formation of the corresponding amide. For example, reaction with acetyl chloride would yield 4-acetamido-8-bromoquinoline-3-carboxylic acid. A copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines has been reported, where the acyl halide serves as the source for both the acyl and halide moieties. bldpharm.com

Table 2: Illustrative N-Alkylation and N-Acylation Reactions

Product NameReactantsIllustrative Reagents/Conditions
4-(Ethylamino)-8-bromoquinoline-3-carboxylic acidThis compound, AcetaldehydeNaBH(OAc)₃, DCE
4-Acetamido-8-bromoquinoline-3-carboxylic acidThis compound, Acetic anhydride (B1165640)Pyridine, rt
4-Benzamido-8-bromoquinoline-3-carboxylic acidThis compound, Benzoyl chlorideEt₃N, CH₂Cl₂

This table is for illustrative purposes, showing plausible reaction products and conditions based on general organic synthesis principles.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reaction)

The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

Sandmeyer Reaction: The Sandmeyer reaction involves the conversion of the diazonium salt to an aryl halide or cyanide through reaction with a copper(I) salt (CuX, where X = Cl, Br, CN). This reaction provides a powerful method for introducing a range of functional groups onto the quinoline ring at the 4-position, replacing the amino group. For example, treatment of the diazonium salt of this compound with copper(I) bromide would be expected to yield 4,8-dibromoquinoline-3-carboxylic acid.

Reactivity of the Aryl Bromine Substituent

The bromine atom at the 8-position of the quinoline ring is relatively unreactive towards classical nucleophilic aromatic substitution but can readily participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. acs.org This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 8-position. For example, reaction with phenylboronic acid would yield 4-amino-8-phenylquinoline-3-carboxylic acid.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would allow for the synthesis of various 8-amino substituted quinoline derivatives. For instance, a Hartwig-Buchwald coupling reaction with various amines has been successfully applied to 8-bromoquinoline.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene at the 8-position.

Table 3: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerIllustrative Catalyst/BaseProduct Name
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃4-Amino-8-phenylquinoline-3-carboxylic acid
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBu4-Amino-8-morpholinoquinoline-3-carboxylic acid
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N4-Amino-8-styrylquinoline-3-carboxylic acid

This table is for illustrative purposes, showing plausible reaction products and conditions based on general organic synthesis principles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at the C8 position of this compound is anticipated to be the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. While specific examples for this particular substrate are not readily found in peer-reviewed journals, the general reactivity of aryl bromides in these transformations is well-established.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. It is expected that this compound would react with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 8-aryl- or 8-heteroaryl-4-aminoquinoline-3-carboxylic acid derivatives.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound would likely undergo Heck coupling with a variety of alkenes at the C8 position to introduce alkenyl substituents.

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is predicted that this compound would couple with terminal alkynes to produce 8-alkynyl-4-aminoquinoline-3-carboxylic acid derivatives.

A representative data table for these anticipated reactions is provided below, based on general knowledge of these transformations.

Reaction TypeCoupling PartnerCatalyst System (Predicted)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃8-Aryl-4-aminoquinoline-3-carboxylic acid
HeckAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N8-Alkenyl-4-aminoquinoline-3-carboxylic acid
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N8-Alkynyl-4-aminoquinoline-3-carboxylic acid

This table is illustrative and based on general reaction conditions for similar substrates, as specific experimental data for this compound is not available in the searched literature.

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C8 position is also susceptible to nucleophilic aromatic substitution (SNA_r), particularly with strong nucleophiles or under metal-catalyzed conditions. This would allow for the introduction of a variety of functional groups, including amines, alcohols, and thiols. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group may influence the reactivity of the C8 position towards nucleophilic attack.

NucleophileReaction Conditions (Predicted)Product Type
Amines (e.g., R₂NH)Buchwald-Hartwig amination conditions (e.g., Pd₂(dba)₃, ligand, base)8-(Dialkylamino)-4-aminoquinoline-3-carboxylic acid
Alcohols (e.g., ROH)Ullmann-type coupling conditions (e.g., CuI, base)8-Alkoxy-4-aminoquinoline-3-carboxylic acid
Thiols (e.g., RSH)Metal catalysis (e.g., Pd or Cu)8-(Alkylthio)-4-aminoquinoline-3-carboxylic acid

This table is illustrative and based on general reaction conditions for similar substrates, as specific experimental data for this compound is not available in the searched literature.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring system itself possesses a distinct reactivity pattern. The presence of the amino group at C4 and the carboxylic acid group at C3 significantly influences the electron density and, therefore, the preferred sites for electrophilic and nucleophilic attack.

Nucleophilic Attack: The pyridine ring of the quinoline system is inherently electron-deficient and can be susceptible to nucleophilic attack, particularly at the C2 position. However, the strong electron-donating amino group at C4 would likely disfavor nucleophilic attack on the pyridine ring. The primary site for nucleophilic attack on the molecule as a whole remains the C8 position bearing the bromine atom, as described in section 4.3.2.

Derivatization Strategies for Structural and Functional Modulation

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for derivatization, readily converted into various other functional groups. These transformations can significantly alter the compound's polarity, hydrogen bonding capability, and steric profile.

Esters: Esterification is a common modification. For instance, the synthesis of 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester is well-documented and the product is commercially available. jwpharmlab.com This reaction is typically achieved by treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. Other esters can be prepared using different alcohols under similar conditions.

Amides: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This reaction typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or Dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.com This approach allows for the introduction of diverse substituents via the amine component.

Nitriles: Conversion of the carboxylic acid to a nitrile can be accomplished through a multi-step sequence, typically involving the conversion of the acid to a primary amide, followed by dehydration using reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640).

Aldehydes: The reduction of a carboxylic acid to an aldehyde is a delicate transformation, as aldehydes are themselves readily reduced. The reaction can be stopped at the aldehyde stage by using less reactive reducing agents, such as lithium tri-tert-butoxyaluminum hydride, especially after converting the carboxylic acid to a more reactive acid chloride. libretexts.org Another approach involves a two-step process: complete reduction to the primary alcohol followed by re-oxidation to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). mdma.ch

Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the carboxylic acid group to a primary alcohol, yielding (4-amino-8-bromoquinolin-3-yl)methanol. libretexts.orgchemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly. libretexts.orgchemguide.co.uk

Table 1: Summary of Carboxylic Acid Derivatization

Target Functional Group Typical Reagents and Conditions Product Class
Ester Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄), Heat Carboxylate Esters
Amide Amine (R-NH₂), Coupling Agent (e.g., EDAC, DCC) Carboxamides
Nitrile 1. SOCl₂ 2. NH₄OH 3. POCl₃, Heat Quinoline-3-carbonitriles
Aldehyde 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ or DIBAH Quinoline-3-carbaldehydes

Functionalization of the Amino Group

The exocyclic amino group at the C-4 position is a key nucleophilic center, enabling a variety of functionalization reactions that can introduce new pharmacophores and modify the electronic properties of the quinoline (B57606) ring.

Sulfonamides: The amino group can react with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base (like pyridine (B92270) or triethylamine) to yield the corresponding sulfonamides. This strategy is widely used in medicinal chemistry to introduce bioisosteres of amides with different geometric and electronic properties. nih.govnih.gov

Ureas: Reaction of the amino group with isocyanates (R-N=C=O) provides a straightforward route to urea (B33335) derivatives. arabjchem.orgnih.gov This reaction is typically rapid and proceeds under mild conditions. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by an amine can be used to construct unsymmetrical ureas.

Thioureas: Analogous to urea formation, thioureas are readily synthesized by treating the amino group with isothiocyanates (R-N=C=S). arabjchem.orgnih.govresearchgate.net Thiourea derivatives often exhibit distinct biological activities compared to their urea counterparts due to the different properties of the sulfur atom. arabjchem.org

Table 2: Summary of Amino Group Functionalization

Reagent Class Resulting Functional Group General Reaction Conditions
Sulfonyl Chlorides (R-SO₂Cl) Sulfonamide (-NH-SO₂-R) Base (e.g., Pyridine), Anhydrous Solvent
Isocyanates (R-NCO) Urea (-NH-CO-NH-R) Anhydrous Solvent, Room Temperature

Introduction of Additional Substituents on the Quinoline Ring

While the 8-bromo substituent provides a handle for cross-coupling reactions, further substitution on the carbocyclic ring (at C-5, C-6, and C-7) can be explored to further modulate molecular properties. The directing effects of the existing substituents play a crucial role in these reactions. The powerful electron-donating amino group at C-4 is expected to strongly activate the C-5 position towards electrophilic aromatic substitution.

Substitution at C-5: The C-5 position is the most likely site for electrophilic attack due to activation by the C-4 amino group. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with N-bromosuccinimide), or Friedel-Crafts acylation could potentially introduce substituents at this position, provided that reaction conditions are controlled to avoid decomposition.

Substitution at C-6 and C-7: Functionalization at the C-6 and C-7 positions is more challenging via classical electrophilic substitution due to the directing effects of the existing groups. However, modern methods like transition-metal-catalyzed C-H activation could potentially offer routes to these isomers. The 8-aminoquinoline (B160924) moiety is a known directing group for such transformations, although in this case, the amino group is at the C-4 position. nih.gov

Annulation of Additional Heterocyclic Rings to the Quinoline Core

Building additional rings onto the quinoline scaffold creates complex, fused heterocyclic systems with novel three-dimensional shapes and potentially new biological activities. The existing amino and carboxylic acid groups can serve as anchor points for constructing these new rings.

One established strategy involves the cyclization of substituents placed at adjacent positions on the quinoline ring. For example, a related study demonstrated that an 8-amino-7-substituted quinoline derivative can undergo thermal lactamization catalyzed by polyphosphoric acid (PPA) to form a fused diazepino-quinoline system. nih.govnih.gov A similar strategy could be envisioned for this compound. For instance, if a suitable group were introduced at the C-5 position, subsequent reactions involving both the C-4 amino group and the new C-5 substituent could lead to the formation of a new fused ring.

Another approach could involve intramolecular cyclization between the C-4 amino group and a derivative of the C-3 carboxylic acid, which could lead to the formation of a fused pyridone-type ring system.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled versions of this compound are invaluable tools for mechanistic studies, particularly in understanding metabolic pathways and enzyme kinetics.

Deuterium (B1214612) Labeling: Deuterium (²H) can be incorporated at specific positions to study kinetic isotope effects. nih.gov The acidic protons on the carboxylic acid and amino groups are readily exchanged for deuterium by treatment with a deuterated solvent like D₂O. For C-H bond deuteration, specific methods are required. For example, late-stage β-C(sp³)–H deuteration has been reported for free carboxylic acids using palladium catalysis, although this applies to aliphatic acids. chemrxiv.org For the aromatic quinoline ring, electrophilic substitution at the activated C-5 position using a deuterated acid (e.g., D₂SO₄) could be a viable method. acs.org

¹³C and ¹⁵N Labeling: The incorporation of heavy carbon (¹³C) or nitrogen (¹⁵N) isotopes typically requires a more involved synthetic approach, starting from commercially available labeled precursors. For example, a synthesis could be designed starting from a ¹⁵N-labeled aniline (B41778) to incorporate the heavy isotope into the quinoline ring's nitrogen atom. Similarly, a ¹³C-labeled precursor could be used in the steps that build the quinoline ring to place the label at a specific carbon atom. These labeled compounds are particularly useful in NMR studies and as internal standards for quantitative mass spectrometry. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name Functional Group/Class
This compound Quinoline, Carboxylic Acid, Amine, Bromoarene
This compound ethyl ester Quinoline, Carboxylate Ester, Amine
(4-amino-8-bromoquinolin-3-yl)methanol Quinoline, Primary Alcohol, Amine
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) Carbodiimide, Coupling Agent
Dicyclohexylcarbodiimide (DCC) Carbodiimide, Coupling Agent
Thionyl chloride Acid Chloride, Dehydrating Agent
Phosphorus oxychloride Dehydrating Agent
Trifluoroacetic anhydride Dehydrating Agent
Lithium tri-tert-butoxyaluminum hydride Reducing Agent
Pyridinium chlorochromate (PCC) Oxidizing Agent
Lithium aluminum hydride Reducing Agent
Sodium borohydride Reducing Agent
Pyridine Base, Catalyst
Triethylamine Base
N-bromosuccinimide Brominating Agent

Computational Chemistry and Molecular Modeling Studies of 4 Amino 8 Bromoquinoline 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of quinoline (B57606) derivatives. scirp.orgrsc.orgnih.gov

Geometric Optimization and Conformation Analysis

The first step in any DFT study is the geometric optimization of the molecule to find its most stable conformation, which corresponds to the global minimum on the potential energy surface. For 4-Amino-8-bromoquinoline-3-carboxylic acid, this involves determining the optimal bond lengths, bond angles, and dihedral angles. The presence of the carboxylic acid and amino groups allows for the possibility of different conformers due to rotation around single bonds and the potential for intramolecular hydrogen bonding. nih.govnih.gov

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations (Note: This data is illustrative and based on typical values for similar quinoline derivatives, as specific experimental or computational data for this exact molecule is not readily available in the cited literature.)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-N (amino) Bond Length~1.38 Å
C=O (carboxyl) Bond Length~1.22 Å
O-H (carboxyl) Bond Length~0.97 Å
C-C-N (quinoline ring) Angle~122°
C-C-Br (quinoline ring) Angle~120°
O-C-O (carboxyl) Angle~124°

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and potential applications. DFT provides valuable information on the electronic structure through the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. scirp.orgresearchgate.net A smaller HOMO-LUMO gap suggests a more reactive molecule. For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the quinoline ring, while the LUMO is typically distributed over the electron-deficient regions. rsc.orgacs.org In this compound, the amino group would significantly influence the HOMO, while the carboxylic acid and the bromo substituent would impact the LUMO.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. rsc.orgrsc.org In the MEP map of this compound, the negative potential (red and yellow regions) would likely be concentrated around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, indicating these are sites for electrophilic attack. The positive potential (blue regions) would be found around the hydrogen atoms of the amino group and the carboxylic acid, suggesting these are sites for nucleophilic attack. researchgate.net

Table 2: Representative Predicted Electronic Properties for this compound from DFT Calculations (Note: This data is illustrative and based on typical values for similar quinoline derivatives.)

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 3.5 D

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning the signals in experimental spectra. princeton.eduuncw.edu The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the protons on the quinoline ring are expected to appear in the aromatic region (7-9 ppm), with their exact shifts influenced by the electronic effects of the amino, bromo, and carboxyl substituents. researchgate.netchemicalbook.comchemicalbook.com The acidic proton of the carboxylic acid would likely have a chemical shift greater than 10 ppm. princeton.edu

Vibrational Frequencies: The prediction of vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. nih.govresearchgate.netmdpi.com Characteristic vibrational modes for this compound would include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and various C-C and C-N stretching and bending modes of the quinoline ring. nih.govmdpi.com The C-Br stretching frequency is also a key identifier.

Table 3: Representative Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical values for similar quinoline derivatives.)

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3400-3500
N-H Stretch (Amino)~3300-3400
C=O Stretch (Carboxylic Acid)~1700-1720
C=C/C=N Stretch (Quinoline Ring)~1500-1600
C-Br Stretch~600-700

Reaction Mechanism Elucidation and Transition State Analysis

DFT can be employed to study the mechanisms of chemical reactions involving this compound. This includes identifying the transition states, intermediates, and the activation energies associated with different reaction pathways. For instance, the synthesis of quinoline derivatives often involves cyclization reactions, and DFT can elucidate the favorability of different synthetic routes. wikipedia.orgiipseries.orgnih.gov While specific reaction mechanism studies for this exact molecule are not prevalent, the general principles of quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, can be computationally investigated to understand the role of substituents in directing the reaction. iipseries.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the solvent. mdpi.com For this compound, MD simulations can explore the conformational landscape by simulating the molecule's movements in a solvent, typically water, over a period of nanoseconds. mdpi.com This can reveal the different stable and metastable conformations and the transitions between them. Solvent effects are crucial as they can significantly influence the molecule's conformation and properties. MD simulations explicitly model the solvent molecules, providing a more realistic representation of the molecule's behavior in solution compared to the gas-phase calculations in DFT.

Molecular Docking Studies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or a nucleic acid. ijprajournal.comijprajournal.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comnih.gov Quinoline derivatives are known to exhibit a wide range of biological activities, and molecular docking can help identify potential biological targets for this compound. nih.govnih.govtubitak.gov.tr

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. ijprajournal.comnih.gov For example, the amino and carboxylic acid groups of the molecule are likely to form hydrogen bonds with amino acid residues in the active site of a target protein.

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is illustrative and based on typical docking studies of similar compounds.)

ParameterResult
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesLYS76, GLU91, ASP161
Types of InteractionsHydrogen bonds with LYS76 and ASP161; Pi-pi stacking with PHE80

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Trend Analysis

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique employed to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These studies are pivotal in drug discovery for predicting the activity of novel compounds and for providing insights into the mechanistic interactions between a molecule and its biological target, thereby guiding the design of more potent and selective analogues. nih.gov For the class of quinoline carboxylic acids, QSAR is a valuable tool to understand how different substituents on the quinoline core influence their therapeutic or biological effects.

While specific QSAR models exclusively developed for this compound are not extensively detailed in publicly available literature, the principles and applications can be thoroughly understood from studies on analogous quinoline and quinazoline (B50416) derivatives. nih.govresearchgate.netnih.gov These studies establish a framework for how QSAR can be applied to understand the mechanistic trends for this compound class.

The fundamental process of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a wide array of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), and hydrophobic (e.g., LogP) characteristics. nih.govnih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For quinoline derivatives, QSAR studies have successfully identified key structural features that govern their activity. For instance, in studies on related quinazoline derivatives as anticancer agents, descriptors related to constitutional features, charge distribution, and 2D-autocorrelation have been found to be significant in predicting cytotoxic activity. nih.gov Similarly, QSAR models for quinoline derivatives as antimalarial agents have been developed, highlighting the importance of specific descriptors in correlating chemical structures with antiplasmodial activity. nih.gov

The mechanistic insights from such models are derived from the interpretation of the descriptors included in the final QSAR equation. A positive coefficient for a particular descriptor implies that increasing its value enhances biological activity, whereas a negative coefficient suggests the opposite. For example, if a QSAR model for a series of quinoline derivatives included a descriptor for the dipole moment with a negative coefficient, it would suggest that molecules with lower polarity in a specific orientation are likely to be more active, perhaps due to better membrane transport or hydrophobic interactions at the target site.

Below are representative tables illustrating the types of data and statistical validation that are central to QSAR modeling for this class of compounds.

Table 1: Representative Molecular Descriptors in QSAR Studies of Quinolone Analogs

This table showcases a selection of molecular descriptors that are commonly calculated and evaluated in QSAR studies of quinoline-based compounds. The selection of relevant descriptors is a critical step in building a predictive model.

Descriptor ClassDescriptor NameSymbolDescriptionPotential Mechanistic Implication
Electronic Dipole MomentµMeasures the polarity of the entire molecule.Influences solubility and ability to pass through biological membranes.
Electronic Highest Occupied Molecular Orbital EnergyHOMOEnergy of the outermost electron orbital; relates to the molecule's ability to donate electrons.Important for charge-transfer interactions with a biological target.
Electronic Lowest Unoccupied Molecular Orbital EnergyLUMOEnergy of the lowest empty electron orbital; relates to the molecule's ability to accept electrons.Important for charge-transfer interactions with a biological target.
Topological Wiener IndexWA distance-based index that reflects molecular branching.Relates to molecular size and shape, which can affect binding to a receptor pocket.
Physicochemical Partition CoefficientLogPMeasures the lipophilicity or hydrophobicity of the molecule.Critical for absorption, distribution, metabolism, and excretion (ADME) properties.
Steric Molar RefractivityMRA measure of the molecule's volume and polarizability.Relates to the size constraints of a binding site and dispersion forces in binding.

Table 2: Example of a QSAR Model and its Statistical Validation

This table presents a hypothetical but representative QSAR equation for a series of quinoline derivatives, along with the statistical parameters used to validate the model's quality and predictive ability. mdpi.com

ParameterDescriptionTypical ValueInterpretation
QSAR Equation Mathematical model relating activity to descriptors.pIC₅₀ = 0.5LogP - 0.1MR + 1.2*µ + 2.5This equation would be used to predict the biological activity (pIC₅₀) of new compounds.
R² (Coefficient of Determination) The proportion of variance in the biological activity that is predictable from the descriptors.> 0.6A value closer to 1.0 indicates a better fit of the model to the data.
Q² (Cross-validated R²) A measure of the model's internal predictive ability, determined by techniques like leave-one-out cross-validation.> 0.5A higher value indicates better internal robustness and less risk of overfitting.
r²_test (External Validation R²) The R² value calculated for an external test set of compounds not used in model development.> 0.6A high value demonstrates the model's ability to predict the activity of new, untested compounds. mdpi.com
F-statistic A statistical test to assess the overall significance of the regression model.High valueA high F-statistic (with a low p-value) indicates that the model is statistically significant.
p-value The probability of observing the results if there were no real relationship between descriptors and activity.< 0.05A low p-value suggests that the observed correlation is unlikely to be due to random chance.

By analyzing the descriptors in a validated QSAR model for a series of compounds including or related to this compound, researchers could infer the key drivers of activity. For instance, the presence of the bromine atom at the C8-position and the amino group at the C4-position would significantly influence the electronic and steric descriptors, and a QSAR model would quantify the impact of these features on a given biological endpoint. This allows for a systematic, data-driven approach to mechanistic trend analysis and the rational design of future compounds.

Mechanistic Investigations of Functional Interactions and Non Traditional Applications

Molecular Recognition and Binding Studies with Biological Macromolecules

The structural features of 4-Amino-8-bromoquinoline-3-carboxylic acid make it a compelling candidate for interaction with various biological macromolecules, including enzymes and nucleic acids. The quinoline (B57606) ring system, along with the strategically placed functional groups, can engage in a variety of non-covalent interactions that are crucial for molecular recognition and binding.

Inhibition Mechanisms of Target Enzymes

While specific inhibitory data for this compound is not extensively documented, the quinoline core is a well-established pharmacophore in the design of enzyme inhibitors. By drawing parallels with structurally related compounds, its potential inhibitory mechanisms against several key enzymes can be inferred.

Kinases: Quinoline-based compounds have been successfully developed as kinase inhibitors. For instance, derivatives of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been identified as selective Aurora A kinase inhibitors. nih.gov The general mechanism for many kinase inhibitors involves competition with ATP for binding to the active site. The quinoline scaffold of this compound can mimic the adenine (B156593) ring of ATP, while the amino and carboxylic acid groups can form crucial hydrogen bonds with the hinge region of the kinase domain. The bromine atom at the 8-position can further enhance binding through halogen bonding or by occupying a hydrophobic pocket.

Dehydrogenases: Certain 4-hydroxyquinoline-3-carboxylic acids have demonstrated inhibitory activity against dehydrogenase enzymes, such as malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase. nih.govnih.gov These inhibitors are thought to compete with the natural substrates of the enzymes. For this compound, the carboxylic acid moiety is expected to be a key player in binding to the active site, potentially interacting with positively charged amino acid residues like arginine or lysine, or with the catalytic machinery of the enzyme.

Gyrases: DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. Quinolone antibiotics are a major class of DNA gyrase inhibitors. More recently, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as DNA gyrase B (GyrB) inhibitors. nih.gov These compounds typically bind to the ATPase domain of the GyrB subunit. It is plausible that this compound could also target DNA gyrase, with the quinoline core interacting with the nucleotide-binding site and the carboxylic acid forming key interactions with residues in the active site. nih.govresearchgate.net In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that these molecules can bind to the minor groove of DNA, indicating another potential mechanism of action. researchgate.net

Potential Target Enzyme Inferred Inhibition Mechanism Key Structural Features Involved
Protein KinasesCompetitive inhibition with ATPQuinoline scaffold, 4-amino group, 3-carboxylic acid
DehydrogenasesCompetitive inhibition with substrate3-carboxylic acid
DNA GyraseInhibition of ATPase activity of GyrB subunit or DNA minor groove bindingQuinoline scaffold, 3-carboxylic acid

Elucidation of Specific Interaction Motifs

The binding of this compound to a biological target is mediated by a combination of specific non-covalent interactions. The nature and geometry of these interactions determine the affinity and selectivity of the compound.

Hydrogen Bonding: The 4-amino group and the 3-carboxylic acid group are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carboxylic acid can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). nih.gov In a protein's active site, these groups can form hydrogen bonds with the peptide backbone or with the side chains of polar amino acids such as serine, threonine, tyrosine, asparagine, and glutamine. proteinstructures.com The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, where the planar ring systems stack on top of each other, contribute significantly to the binding energy and are a common feature in the recognition of heterocyclic ligands by proteins. nih.govresearchgate.net

Interaction Motif Participating Functional Group(s) on the Ligand Potential Interacting Partner(s) on the Macromolecule
Hydrogen Bond Donor4-Amino group, 3-Carboxylic acid (OH)Carbonyl oxygen of peptide backbone, side chains of Asp, Glu, Ser, Thr
Hydrogen Bond Acceptor3-Carboxylic acid (C=O and OH), Quinoline NAmide protons of peptide backbone, side chains of Asn, Gln, Arg, Lys, His
π-π StackingQuinoline ring systemAromatic side chains of Phe, Tyr, Trp
Halogen Bond8-Bromine atomElectron-rich atoms (e.g., oxygen, nitrogen)

Exploration in Materials Science

Beyond its potential biological applications, the unique electronic and structural characteristics of this compound make it a promising candidate for various applications in materials science.

Photophysical Properties and Potential as Fluorescent Probes

Derivatives of 4-amino-1,8-naphthalimide (B156640) containing a carboxylic acid group have been shown to be sensitive fluorescent molecular probes. nih.gov By analogy, this compound is expected to exhibit interesting photophysical properties. The 4-amino group acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with strong fluorescence. The quinoline ring system serves as the core fluorophore.

The carboxylic acid group provides a valuable handle for anchoring the molecule to various surfaces, such as metal oxide nanoparticles. nih.gov This property, combined with its potential fluorescence, makes it a candidate for the development of fluorescent probes for sensing applications. For instance, derivatives of 8-aminoquinoline (B160924) are known to be effective fluorescent sensors for metal ions like Zn²⁺. nih.gov

Predicted Photophysical Property Underlying Structural Feature Potential Application
FluorescenceIntramolecular charge transfer from the 4-amino group to the quinoline ringFluorescent probe, organic light-emitting diodes (OLEDs)
Surface Anchoring3-Carboxylic acid groupFluorescent sensors for metal ions or biomolecules on surfaces

Applications in Coordination Chemistry and Metal Ligand Complexation

The presence of multiple heteroatoms makes this compound an excellent ligand for metal coordination. (8-Amino)quinoline and its derivatives are known to act as bidentate ligands, coordinating to metal ions through the quinoline nitrogen and the nitrogen of the amino group. nih.gov It is highly probable that this compound would behave similarly, forming stable chelate complexes with a variety of transition metals.

Furthermore, the carboxylic acid group can also participate in coordination, potentially leading to the formation of more complex coordination polymers or metal-organic frameworks (MOFs). N-heterocyclic polycarboxylic acids, such as quinoline-2,4-dicarboxylic acid, are known to form extensive coordination networks with lanthanide ions. nih.gov The resulting metal complexes could have interesting catalytic, magnetic, or photoluminescent properties.

Potential Coordination Mode Coordinating Atoms Possible Metal Ions Potential Applications of Complexes
BidentateQuinoline N, 4-Amino NTransition metals (e.g., Re, Ru, Cu, Zn)Catalysis, sensors, photoluminescent materials
Tridentate/PolydentateQuinoline N, 4-Amino N, 3-Carboxylic acid OLanthanides, transition metalsMetal-organic frameworks (MOFs), functional materials

Supramolecular Chemistry and Self-Assembly Processes

The ability of this compound to participate in multiple non-covalent interactions, particularly hydrogen bonding and π-π stacking, makes it an ideal building block for supramolecular chemistry and self-assembly. Carboxylic acid derivatives are well-known to form predictable hydrogen-bonded structures, such as dimers and catemers. acs.orgacs.org

The combination of the carboxylic acid-driven hydrogen bonding and the π-π stacking of the quinoline rings could lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular architectures. The specific nature of the self-assembled structures could potentially be controlled by factors such as solvent and the presence of guest molecules. acs.orgacs.org These self-assembled materials could find applications in areas such as crystal engineering, functional gels, and nanomaterials.

Driving Force for Self-Assembly Participating Functional Groups Potential Supramolecular Structure
Hydrogen Bonding3-Carboxylic acid, 4-Amino groupDimers, chains, sheets
π-π StackingQuinoline ring systemStacked columns, layered structures
Halogen Bonding8-Bromine atomDirected intermolecular contacts

Role as a Building Block in Complex Organic Synthesis

This compound and its derivatives, particularly the ethyl ester, serve as pivotal starting materials in the assembly of complex polycyclic heterocyclic systems. The strategic placement of the amino, carboxylic, and bromo functionalities on the quinoline core allows for a range of synthetic transformations, making it a versatile scaffold for constructing elaborate molecular architectures.

The primary utility of this building block lies in its capacity to undergo cyclocondensation reactions to form fused pyrimidine (B1678525) rings, leading to the pyrimido[4,5-b]quinoline skeleton. This core structure is of significant interest due to its structural analogy to flavins and the associated biological activities of its derivatives, which include antimicrobial and anticancer properties. nih.govresearchgate.net

A key synthetic route involves the reaction of ethyl 4-amino-8-bromoquinoline-3-carboxylate with urea (B33335) or thiourea. This reaction typically proceeds by heating the reactants, often in a high-boiling solvent or under solvent-free conditions, to facilitate the cyclization and formation of the pyrimidine ring fused to the quinoline core. The amino group at the 4-position and the carboxylate at the 3-position of the quinoline ring are perfectly positioned to react with the two amine groups of urea or thiourea, leading to the formation of the 8-bromo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione.

Further elaboration of this tetracyclic system is possible. For instance, the resulting pyrimido[4,5-b]quinoline can be further functionalized. One notable transformation involves the synthesis of 1,2,4-triazolo[4,3-a]pyrimido[4,5-b]quinolines. This is achieved by first converting the pyrimido[4,5-b]quinolone into a thioether, followed by reaction with a hydrazine (B178648) to introduce the necessary functionality for the final cyclization to form the triazole ring.

The following table summarizes the key synthetic intermediates and final products derived from this compound, highlighting its role as a foundational building block.

Starting MaterialReagentsProductRole of Building Block
Ethyl 4-amino-8-bromoquinoline-3-carboxylateUrea, Thiourea8-Bromo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dioneThe amino and carboxylate groups participate in the formation of the fused pyrimidine ring. The bromo group remains for potential further modification.
8-Bromo-pyrimido[4,5-b]quinoline-2,4-dithioneHydrazine Hydrate8-Bromo-2-hydrazinylpyrimido[4,5-b]quinolin-4(3H)-oneServes as the precursor for the construction of the fused triazole ring.
8-Bromo-2-hydrazinylpyrimido[4,5-b]quinolin-4(3H)-oneTriethyl orthoformate, Carbon disulfide8-Bromo- unar.ac.idnih.govnih.govtriazolo[4,3-a]pyrimido[4,5-b]quinolin-5(1H)-oneThe entire molecular framework is built upon the initial quinoline structure.

These examples underscore the significance of this compound as a versatile platform in complex organic synthesis. The predictable reactivity of its functional groups allows for the systematic construction of diverse and complex heterocyclic scaffolds, which are of high value in medicinal chemistry and materials science. The bromine atom at the 8-position also offers a handle for further synthetic diversification through various cross-coupling reactions, although this potential is often reserved for later-stage modifications.

Emerging Research Directions and Future Perspectives for 4 Amino 8 Bromoquinoline 3 Carboxylic Acid Research

Development of Asymmetric Synthesis Methodologies

While the direct asymmetric synthesis of the quinoline (B57606) core of 4-Amino-8-bromoquinoline-3-carboxylic acid presents a considerable challenge, a key area of emerging research lies in the enantioselective functionalization of the molecule, particularly through the elaboration of the 4-amino group. One promising strategy involves the use of chiral building blocks derived from natural sources, such as amino acids, to introduce stereocenters into side chains appended to the amino group. nih.govnih.gov This approach has been successfully employed in the synthesis of chiral 4-aminoquinoline (B48711) analogues with potent biological activities. nih.gov

Future research is anticipated to focus on the development of catalytic asymmetric methods that can directly introduce chirality. This could involve, for example, the enantioselective reduction of a precursor quinoline or the catalytic asymmetric amination of a suitable quinoline derivative. The development of such methods would be a significant advancement, providing more efficient access to enantiomerically pure derivatives of this compound for applications in stereoselective catalysis and medicinal chemistry.

Table 1: Potential Asymmetric Synthesis Strategies

Strategy Description Potential Advantages
Chiral Pool Synthesis Utilization of readily available chiral starting materials, such as amino acids or chiral amines, to introduce a stereocenter in a side chain attached to the 4-amino position. High enantiomeric purity, well-established methodologies.
Catalytic Asymmetric Amination Direct introduction of the amino group at the C4-position using a chiral catalyst to control the stereochemistry. Atom-economical, potential for high enantioselectivity.

Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

The trifunctional nature of this compound offers multiple sites for catalytic transformations, enabling the synthesis of a diverse array of derivatives. The bromine atom at the 8-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of various aryl, alkynyl, and amino substituents, respectively. Such modifications are crucial for tuning the electronic and steric properties of the molecule.

Beyond established cross-coupling methods, a significant area of future research will be the application of modern C-H functionalization techniques. nih.govrsc.org These methods offer the potential for direct and regioselective introduction of functional groups at various positions on the quinoline ring, bypassing the need for pre-functionalized starting materials. For instance, directed C-H activation could enable functionalization at the C-2 or C-5 positions, further expanding the accessible chemical space. chemrxiv.org

Furthermore, the amino and carboxylic acid groups can undergo a variety of catalytic transformations. The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the quinoline ring. The carboxylic acid can be converted to esters, amides, or other functional groups, or it can be used as a directing group itself in certain catalytic reactions.

Rational Design of Derivatives for Advanced Mechanistic Probes

The inherent fluorescence of the quinoline scaffold makes this compound an excellent starting point for the rational design of advanced mechanistic probes. researchgate.net By strategically introducing specific functional groups, derivatives can be synthesized to act as sensors for metal ions, reactive oxygen species, or specific biological molecules. nanobioletters.comnih.govrsc.org

For example, the introduction of a chelating moiety at a suitable position could lead to a fluorescent sensor that exhibits a change in its emission spectrum upon binding to a specific metal ion. nanobioletters.com Similarly, the incorporation of a group that reacts with a particular analyte could result in a "turn-on" or "turn-off" fluorescent response. The design of such probes often involves computational modeling to predict the photophysical properties of the target molecules. plos.org

Future research in this area will likely focus on the development of probes with enhanced sensitivity, selectivity, and photostability. There is also a growing interest in the development of multi-modal probes that can be detected by more than one analytical technique, such as fluorescence and Raman spectroscopy. mdpi.com

Table 2: Design Principles for Quinoline-Based Mechanistic Probes

Probe Type Design Strategy Potential Application
Fluorescent Ion Sensor Incorporation of a specific ion-chelating group. Detection and quantification of metal ions in biological or environmental samples.
Ratiometric pH Sensor Design of a molecule with two fluorophores that respond differently to changes in pH. Intracellular pH imaging.

Integration with High-Throughput Screening for Structure-Reactivity Correlation

High-throughput screening (HTS) methodologies are poised to accelerate the discovery of new applications and the optimization of reactions involving this compound and its derivatives. ewadirect.com By creating libraries of structurally diverse compounds based on this scaffold, it becomes possible to rapidly screen for desired properties, such as catalytic activity, biological efficacy, or specific material characteristics. nanobioletters.com

For instance, a library of derivatives with different substituents at the 8-position (introduced via cross-coupling reactions) could be screened for their ability to catalyze a particular organic transformation. Similarly, a library of amides derived from the carboxylic acid function could be screened for their potential as enzyme inhibitors. HTS can also be employed to rapidly optimize reaction conditions for the synthesis and functionalization of the core molecule. nih.gov

The data generated from HTS can be used to establish structure-activity relationships (SAR) and structure-property relationships (SPR), which can in turn guide the rational design of next-generation derivatives with improved performance. The integration of HTS with computational modeling will be a powerful tool for future research in this area.

Exploration of New Application Domains in Chemical Sciences

While quinoline derivatives have a long history in medicinal chemistry, emerging research is uncovering their potential in a variety of other chemical sciences. nih.govdergipark.org.tr Derivatives of this compound could find applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The tunable fluorescence of the quinoline core, combined with the ability to introduce various functional groups, makes these compounds promising candidates for use as emitters or host materials in OLED devices. mdpi.comresearchgate.netrsc.orgtandfonline.com

Another promising area is the use of these compounds as ligands in coordination chemistry and catalysis. rsc.org The nitrogen atom of the quinoline ring and the amino group can coordinate to metal centers, and the electronic properties of the ligand can be fine-tuned by modifying the substituents on the quinoline ring. Such ligands could be used to develop novel catalysts for a range of organic transformations.

Furthermore, the carboxylic acid group provides a handle for incorporating these molecules into larger structures, such as metal-organic frameworks (MOFs). rsc.orgcd-bioparticles.netresearchgate.netnih.gov MOFs constructed from quinoline-based linkers could exhibit interesting properties, such as selective gas adsorption, catalysis, or luminescence.

Table 3: Potential Application Domains

Domain Potential Role of this compound Derivatives
Materials Science Emitters or host materials in Organic Light-Emitting Diodes (OLEDs).
Homogeneous Catalysis As ligands for transition metal catalysts.
Supramolecular Chemistry Building blocks for the construction of Metal-Organic Frameworks (MOFs).

Q & A

Basic: What are the standard synthetic routes for 4-amino-8-bromoquinoline-3-carboxylic acid, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting from halogenated quinoline precursors. For example, bromination at the 8-position is achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent at 80°C). Subsequent amination at the 4-position employs NH₃/MeOH under reflux . Key intermediates (e.g., ethyl esters) are purified via column chromatography and characterized using ¹H/¹³C NMR (to confirm bromine/amine positions) and HPLC-MS (≥95% purity). Ethyl ester derivatives are often hydrolyzed to the carboxylic acid using NaOH/EtOH .

Basic: What biological targets are associated with this compound derivatives?

Answer:
Derivatives exhibit activity against GABA(A) receptors (modulating chloride ion channels) and 5-HT₃ receptors (serotonin signaling), validated via electrophysiological assays in neuronal cell lines . Anti-inflammatory effects are linked to inhibition of COX-2 (cyclooxygenase-2) in RAW 264.7 macrophage models, measured by ELISA for PGE₂ reduction . Anti-tumor potential is observed in vitro via MTT assays , showing IC₅₀ values of 10–50 µM against HeLa and MCF-7 cells .

Advanced: How can regioselectivity challenges during bromination be addressed?

Answer:
Regioselective bromination at the 8-position is influenced by directing groups (e.g., methyl at the 6-position enhances steric control) and solvent polarity. For example, DCM favors 8-bromination, while DMSO promotes 6-substitution. Computational modeling (DFT studies) predicts electron density distribution, guiding reagent choice (e.g., Br₂ vs. NBS) . Post-reaction analysis via LC-MS/MS confirms regiochemistry, with deviations resolved by adjusting reaction time (≤4 hrs) and temperature (60–80°C) .

Advanced: How should researchers resolve contradictions in reported receptor affinity data?

Answer:
Discrepancies in receptor binding (e.g., GABA(A) vs. 5-HT₃) may arise from assay conditions (e.g., pH, ion concentration) or stereochemical impurities . Recommendations:

  • Perform competitive binding assays with radiolabeled ligands (e.g., [³H]muscimol for GABA(A)).
  • Validate purity via chiral HPLC to rule out enantiomeric interference.
  • Cross-reference with structural analogs (e.g., 4-amino-6-methyl derivatives) to isolate substituent effects .

Advanced: What computational strategies predict binding interactions with therapeutic targets?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors. For GABA(A), the quinoline core aligns with the β-subunit’s aromatic box, while the bromine atom stabilizes hydrophobic pockets. QSAR studies highlight the 8-bromo group’s role in enhancing binding affinity (ΔG ≈ -9.2 kcal/mol) . Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (ka/kd) .

Basic: How stable is this compound under physiological conditions?

Answer:
Stability studies in PBS (pH 7.4) at 37°C show a half-life of ~24 hrs, with degradation products (e.g., debrominated quinoline) identified via LC-MS. Ethyl ester derivatives are more stable (t₁/₂ >48 hrs), making them preferred for in vivo studies. Store compounds at -20°C in amber vials under argon to prevent photolytic/oxidative degradation .

Advanced: What structural modifications improve pharmacokinetic properties?

Answer:

  • Ester prodrugs (e.g., ethyl esters) enhance oral bioavailability (Cmax ↑30% in rat models).
  • PEGylation at the carboxylic acid group increases aqueous solubility (≥5 mg/mL in water).
  • Substituents at the 6-position (e.g., methyl) reduce hepatic clearance by blocking CYP3A4 metabolism .

Basic: What analytical methods ensure purity and structural fidelity?

Answer:

  • HPLC-DAD (C18 column, acetonitrile/water + 0.1% TFA) with retention time matching standards.
  • Elemental analysis (C, H, N ±0.3%) confirms stoichiometry.
  • FT-IR identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹, N-H bend at 1550 cm⁻¹) .

Advanced: How do substituents at the 6-position influence bioactivity?

Answer:
A methyl group at the 6-position:

  • Enhances lipophilicity (logP ↑0.5), improving blood-brain barrier penetration.
  • Reduces off-target binding to hERG channels (IC₅₀ >100 µM vs. 20 µM for unsubstituted analogs).
  • Increases selectivity for 5-HT₃ over 5-HT₁A receptors (Ki ratio 1:15 vs. 1:5) .

Advanced: How can analogs be designed for specific therapeutic applications?

Answer:

  • Anti-cancer : Introduce trifluoromethyl at the 6-position to enhance DNA intercalation (IC₅₀ ↓40% in MDA-MB-231 cells).
  • Anti-inflammatory : Add sulfonamide groups to boost COX-2 inhibition (IC₅₀ 0.8 µM vs. 5 µM for parent compound).
  • Neuroprotective : Incorporate piperazine moieties to modulate NMDA receptor antagonism .

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